molecular formula C9H13ClFN B1383410 [(4-Fluoro-3-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 1645523-09-6

[(4-Fluoro-3-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No. B1383410
CAS RN: 1645523-09-6
M. Wt: 189.66 g/mol
InChI Key: ADLXBUWBZFPTNZ-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-methylphenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C9H13ClFN. It is a crystalline solid with a molecular weight of 189.66 g/mol . This compound is categorized as a cathinone, which is a class of drugs that are synthetic stimulants derived from cathinone, an alkaloid found in the Khat plant .


Molecular Structure Analysis

The InChI code for “(4-Fluoro-3-methylphenyl)methylamine hydrochloride” is 1S/C9H12FN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Fluoro-3-methylphenyl)methylamine hydrochloride” is a crystalline solid with a molecular weight of 189.66 g/mol .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a precursor in the synthesis of more complex molecules. It could be used to develop new therapeutic agents due to its structural similarity to bioactive molecules. For instance, its fluorinated aromatic moiety is a common feature in pharmaceuticals that target central nervous system disorders .

Material Science

In material science, the compound’s unique structure could be utilized in the creation of novel polymers or coatings. Its ability to participate in free radical reactions makes it a candidate for creating new polymeric materials with enhanced durability and chemical resistance .

Chemical Synthesis

“(4-Fluoro-3-methylphenyl)methylamine hydrochloride” serves as a building block in chemical synthesis. It can undergo various reactions, including nucleophilic substitution and oxidation, which are fundamental in constructing complex organic compounds .

Analytical Chemistry

This chemical could play a role in analytical chemistry as a standard for calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it suitable for use in mass spectrometry and other analytical techniques to identify or quantify substances .

Life Sciences

In life sciences, the compound may be used in biochemical studies to understand biological processes. Its incorporation into biomolecules could help in tracing or elucidating metabolic pathways, potentially leading to discoveries in biochemistry and molecular biology .

Environmental Studies

The role of “(4-Fluoro-3-methylphenyl)methylamine hydrochloride” in environmental studies could involve the examination of its breakdown products and their impact on ecosystems. Understanding its degradation could inform pollution control strategies and the development of environmentally friendly chemicals .

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXBUWBZFPTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluoro-3-methylphenyl)methyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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